2,6-Diethyl-2,6-dimethylpiperazine
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Overview
Description
2,6-Diethyl-2,6-dimethylpiperazine is a heterocyclic organic compound belonging to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is distinguished by the presence of two ethyl groups and two methyl groups attached to the nitrogen atoms, making it a highly substituted derivative of piperazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-2,6-dimethylpiperazine typically involves the cyclization of appropriate diamine precursors. One common method includes the reaction of N-Boc-alaninamide with epoxypropane, followed by a series of ring-opening, group protection, cyclization, and reduction reactions . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-2,6-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
2,6-Diethyl-2,6-dimethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-2,6-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperazine: A simpler derivative with only methyl groups attached to the nitrogen atoms.
2,6-Diethylpyrazine: Another heterocyclic compound with ethyl groups but a different ring structure.
Uniqueness
2,6-Diethyl-2,6-dimethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
40003-70-1 |
---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
2,6-diethyl-2,6-dimethylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-5-9(3)7-11-8-10(4,6-2)12-9/h11-12H,5-8H2,1-4H3 |
InChI Key |
ZUPOYVQBLQLNMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC(N1)(C)CC)C |
Origin of Product |
United States |
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